5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C13H9Cl3F3N3O and its molecular weight is 386.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, which contributes to its biological activity. The oxime functional group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole structure often exhibit notable antimicrobial properties. For instance, derivatives of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole have shown effectiveness against various bacterial strains:
- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .
- Gram-negative Bacteria : Some derivatives have shown activity against Pseudomonas aeruginosa biofilms, which are notoriously difficult to treat due to their resistance mechanisms .
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Inhibition of Protein Synthesis : This is a common mechanism for many antimicrobial agents, where the compound interferes with ribosomal function.
- Disruption of Cell Wall Synthesis : The presence of the oxime group may enhance the ability of the compound to disrupt peptidoglycan synthesis in bacterial cell walls .
- Biofilm Formation Inhibition : The compound has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating chronic infections associated with biofilms .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
- A study published in MDPI detailed the efficacy of similar compounds against biofilm-forming bacteria. The reported Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was approximately 62.216–124.432 μg/mL, showcasing the potential of these compounds in clinical settings .
- Another research article focused on various Schiff base molecules derived from pyrazoles, indicating their potential as anti-biofilm agents and their bactericidal properties against various pathogens .
Comparative Analysis of Biological Activity
Compound | Target Organism | MIC (μM) | Biofilm Inhibition |
---|---|---|---|
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | S. aureus | 15.625 - 62.5 | Moderate |
Schiff Base Derivative | P. aeruginosa | 31.108 - 62.216 | High |
Other Pyrazole Derivatives | E. coli | 3.90 - 15.62 | Moderate |
Eigenschaften
IUPAC Name |
(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3N3O/c1-22-12(16)9(11(21-22)13(17,18)19)5-20-23-6-7-2-3-8(14)4-10(7)15/h2-5H,6H2,1H3/b20-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHIVZDECBWRC-DENHBWNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.